Triethyleneglycol Monolauryl Ether-d25
CAS No.: 171922-68-2
Cat. No.: VC0050357
Molecular Formula: C18H38O4
Molecular Weight: 343.651
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171922-68-2 |
|---|---|
| Molecular Formula | C18H38O4 |
| Molecular Weight | 343.651 |
| IUPAC Name | 2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
| Standard InChI Key | FKMHSNTVILORFA-YYQNCXAFSA-N |
| SMILES | CCCCCCCCCCCCOCCOCCOCCO |
Introduction
Triethyleneglycol Monolauryl Ether-d25 is an isotopically labeled surfactant molecule where 25 hydrogen atoms have been replaced with deuterium atoms. This deuteration creates a compound with essentially identical chemical behavior to the non-deuterated version but with distinct spectroscopic properties that make it valuable for scientific research. The compound serves as a reagent in the synthesis of specialized surfactants and as a reference standard in analytical chemistry .
Chemical Structure and Properties
The compound has the molecular formula C18H13D25O4 with a molecular weight of 343.65 g/mol . Its structure consists of a dodecyl (lauryl) chain connected to a triethylene glycol moiety, with deuterium atoms replacing hydrogen atoms throughout the alkyl chain portion. This strategic deuteration maintains the compound's surfactant properties while providing a unique spectroscopic signature.
Nomenclature and Identification
Triethyleneglycol Monolauryl Ether-d25 is identified by the CAS Registry Number 171922-68-2 . The compound is known by several alternative names including:
-
3,6,9-Trioxaheneicosan-1-ol-d25
-
2-[2-[2-(Dodecyloxy)ethoxy]ethanol-d25
-
C12EO3-d25
-
Dodecyl Triethylene Glycol-d25
-
Laureth-3-d25
-
Lauryl Alcohol Triglycol Ether-d25
-
Lauryl Triethoxylate-d25
Physical and Chemical Properties
Molecular Structure
The SMILES notation for Triethyleneglycol Monolauryl Ether-d25 is: [2H]C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO . This notation illustrates the deuteration pattern, with deuterium atoms replacing hydrogens in the alkyl chain while the ethoxy units retain their hydrogen atoms.
Physical Properties
Triethyleneglycol Monolauryl Ether-d25 is characterized as a colorless oil at room temperature . The physical properties are summarized in the table below:
Chemical Properties
While specific chemical property data for the deuterated version is limited in the provided search results, the compound is expected to exhibit similar chemical behavior to its non-deuterated counterpart, with some minor differences due to the kinetic isotope effect of deuterium substitution. The deuterium labeling primarily affects spectroscopic properties rather than chemical reactivity in most applications.
Comparison with Non-deuterated Analog
For context, the non-deuterated counterpart (Triethyleneglycol Monolauryl Ether, CAS: 3055-94-5) has the following properties that may provide insight into the behavior of the deuterated analog:
The deuterated version would exhibit a slightly higher molecular weight (+25.16 g/mol) and potentially minute differences in physical properties due to the deuterium isotope effect.
Applications and Uses
Research Applications
Triethyleneglycol Monolauryl Ether-d25 serves as a specialized reagent in the synthesis of deuterium-labeled surfactants. It is specifically utilized in the synthesis of N,N-dimethyl-N-dodecyl polyoxyethylene amine-based surfactants . The deuterium labeling allows researchers to track the compound and its derivatives in complex mixtures using mass spectrometry and other analytical techniques.
Analytical Applications
The compound functions as an important analytical standard in mass spectrometry, NMR spectroscopy, and other analytical techniques. The deuterium labeling creates a distinct mass spectrometric signature that can be easily distinguished from the non-deuterated analog, making it valuable for quantitative analysis, isotope dilution studies, and metabolic tracking experiments.
Surfactant Chemistry
Like its non-deuterated counterpart, Triethyleneglycol Monolauryl Ether-d25 serves as a reagent in the synthesis of hybrid carbohydrate/oligoethylene oxide surfactants . These specialized surfactants have applications in various fields including biochemistry, pharmaceutical formulations, and materials science.
These prices reflect the specialized nature of isotopically labeled compounds and the precision required in their synthesis and purification.
Structural Comparison and Isotopic Labeling
Deuteration Pattern
The deuteration in Triethyleneglycol Monolauryl Ether-d25 is concentrated in the dodecyl (lauryl) chain portion of the molecule, with 25 deuterium atoms replacing hydrogen atoms. This selective deuteration creates a compound with identical surfactant properties but distinct spectroscopic characteristics.
Isotopic Effects
The deuterium labeling results in several important effects:
-
Mass increase: The molecular weight increases from 318.49 g/mol (non-deuterated) to 343.65 g/mol (deuterated) .
-
Spectroscopic shifts: Deuterium labeling causes characteristic shifts in NMR spectra and creates distinctive mass spectrometric fragmentation patterns.
-
Kinetic isotope effects: Some reactions involving C-D bonds may proceed at slightly different rates compared to C-H bonds, though this effect is typically minor for most applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume